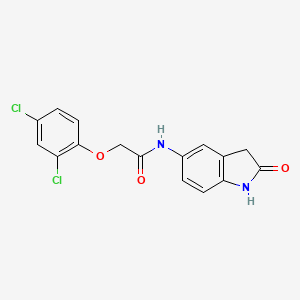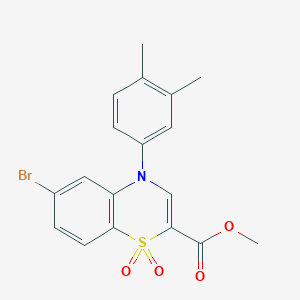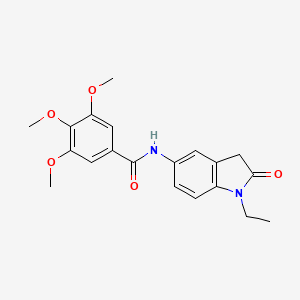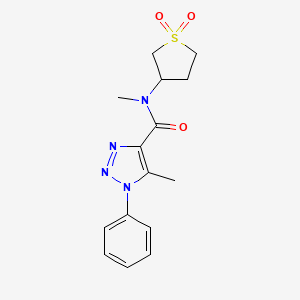
N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, specific structural data for “N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide” is not available in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. Unfortunately, specific physical and chemical properties for “N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide” are not available in the literature .Scientific Research Applications
Antitumor Activity
Research has highlighted the synthesis and chemistry of related compounds, demonstrating potential antitumor activities. For instance, studies on imidazotetrazines, closely related to the chemical structure , have shown curative activity against leukemia, suggesting that similar compounds could act as prodrugs for cancer treatment (Stevens et al., 1984).
Inhibition of Gene Expression
Further investigations into related compounds have revealed their role in inhibiting NF-kappaB and AP-1 gene expression, which are critical pathways in inflammatory and immune responses. This points towards the potential for developing new therapeutic agents targeting various diseases (Palanki et al., 2000).
Antimicrobial and Antitumor Potentials
Another study focused on the synthesis of N-arylpyrazole-containing enaminones, leading to compounds with significant antimicrobial and antitumor activities. This underscores the versatility of N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide derivatives in creating potent pharmaceutical agents (Riyadh, 2011).
Synthetic Methodologies
Research has also delved into the development of efficient synthetic methodologies for creating oxazoles and triazoles, which are key intermediates in pharmaceutical chemistry. These studies provide valuable insights into the synthesis of complex molecules, including those related to N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide (Kumar et al., 2012).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This information is typically obtained through biological testing and experimentation. Unfortunately, specific data on the mechanism of action for “N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide” is not available in the literature .
Safety and Hazards
Future Directions
The future directions for research on “N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide” could include further exploration of its synthesis, determination of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety and hazards .
properties
IUPAC Name |
N-(2-chloro-5-methylphenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-6-2-3-7(11)8(4-6)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFIOKNJNNXJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzofuran-2-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2565751.png)
![2-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2565753.png)
![4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2565754.png)



![N-(4-ethoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2565760.png)
![2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2565763.png)
![8-(2,4-dimethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2565764.png)

![Methyl 5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B2565766.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenylmethoxybenzoate](/img/structure/B2565768.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B2565771.png)